molecular formula C10H14N2O4 B2727977 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1856094-15-9

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2727977
CAS No.: 1856094-15-9
M. Wt: 226.232
InChI Key: XGEDEXMTLYBDTE-UHFFFAOYSA-N
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Description

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to esterification and subsequent carboxylation to introduce the ethoxycarbonyl and butanoic acid groups, respectively.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(ethoxycarbonyl)-1H-pyrazole: Lacks the butanoic acid chain but shares the pyrazole and ethoxycarbonyl groups.

    1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring and carboxylic acid group but lacks the ethoxycarbonyl group.

Uniqueness

3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry .

Properties

IUPAC Name

3-(3-ethoxycarbonylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-3-16-10(15)8-4-5-12(11-8)7(2)6-9(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEDEXMTLYBDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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